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Compound of Interest

Compound Name: 4-Benzyloxypropiophenone

Cat. No.: B033055 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-
Benzyloxypropiophenone (CAS No: 4495-66-3), a compound of interest in organic synthesis

and pharmaceutical development. The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear,

tabular format for ease of reference and comparison. Detailed experimental protocols for

acquiring such data are also provided to ensure reproducibility.

Chemical Structure and Properties
IUPAC Name: 1-[4-(benzyloxy)phenyl]propan-1-one

Synonyms: 4'-Benzyloxypropiophenone, p-Benzyloxypropiophenone

CAS Number: 4495-66-3

Molecular Formula: C₁₆H₁₆O₂

Molecular Weight: 240.30 g/mol

Melting Point: 99-102 °C[1]
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The following tables summarize the key spectroscopic data for 4-Benzyloxypropiophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of 4-Benzyloxypropiophenone

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.95 (approx.) d 2H
Aromatic protons

(ortho to C=O)

7.45 - 7.30 (approx.) m 5H
Phenyl protons of

benzyl group

7.00 (approx.) d 2H
Aromatic protons

(ortho to O-CH₂)

5.15 (approx.) s 2H -O-CH₂-

3.00 (approx.) q 2H -CO-CH₂-CH₃

1.20 (approx.) t 3H -CO-CH₂-CH₃

Table 2: ¹³C NMR Spectroscopic Data of 4-Benzyloxypropiophenone[1][2]
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Chemical Shift (δ) ppm Assignment

199.0 (approx.) C=O

162.5 (approx.) Aromatic C-O

136.5 (approx.) Quaternary aromatic C of benzyl group

130.5 (approx.) Aromatic CH (ortho to C=O)

129.5 (approx.) Quaternary aromatic C (para to C=O)

128.6 (approx.) Aromatic CH of benzyl group

128.2 (approx.) Aromatic CH of benzyl group

127.5 (approx.) Aromatic CH of benzyl group

114.5 (approx.) Aromatic CH (ortho to O-CH₂)

70.1 (approx.) -O-CH₂-

31.0 (approx.) -CO-CH₂-CH₃

8.5 (approx.) -CO-CH₂-CH₃

Infrared (IR) Spectroscopy
Table 3: IR Absorption Data for 4-Benzyloxypropiophenone
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Wavenumber (cm⁻¹) Intensity Assignment

~3060, 3030 Medium Aromatic C-H stretch

~2980, 2940 Medium Aliphatic C-H stretch

~1680 Strong C=O (ketone) stretch

~1600, 1580, 1510 Strong to Medium Aromatic C=C stretch

~1250 Strong Aryl-O-C stretch (asymmetric)

~1170 Strong C-O stretch

~1020 Medium Aryl-O-C stretch (symmetric)

~740, 695 Strong
Aromatic C-H out-of-plane

bend (monosubstituted ring)

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 4-Benzyloxypropiophenone

m/z Relative Intensity (%) Assignment

240 Moderate [M]⁺ (Molecular ion)

121 High
[C₈H₅O]⁺ (p-hydroxybenzoyl

cation)

91 Very High [C₇H₇]⁺ (Tropylium cation)

77 Moderate [C₆H₅]⁺ (Phenyl cation)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Instrument parameters should be optimized for the specific sample and

equipment used.
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Sample Preparation: Dissolve approximately 10-20 mg of 4-Benzyloxypropiophenone in

0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS)

as an internal standard.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Number of Scans: 16-32.

Relaxation Delay: 1.0 s.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 0 to 220 ppm.

Number of Scans: 1024 or more, depending on concentration.

Relaxation Delay: 2.0 s.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decays (FIDs). Chemical shifts are referenced to the TMS signal

at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

IR Spectroscopy
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1-2

mg of 4-Benzyloxypropiophenone with 100-200 mg of dry KBr powder and pressing the

mixture into a thin, transparent disk.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:
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Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile) via direct infusion or through a Gas Chromatography (GC) or

Liquid Chromatography (LC) system.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Acquisition:

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Range: m/z 40-400.

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak

and characteristic fragment ions.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Benzyloxypropiophenone.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 4-Benzyloxypropiophenone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b033055#spectroscopic-data-of-4-
benzyloxypropiophenone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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